molecular formula C16H14OS B11958152 Thiobenzoic acid S-(3-phenyl-allyl) ester CAS No. 102614-59-5

Thiobenzoic acid S-(3-phenyl-allyl) ester

Cat. No.: B11958152
CAS No.: 102614-59-5
M. Wt: 254.3 g/mol
InChI Key: IJEWUMRFIAGMLR-UHFFFAOYSA-N
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Description

Thiobenzoic acid S-(3-phenyl-allyl) ester is an organosulfur compound with the molecular formula C16H14OS.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiobenzoic acid S-(3-phenyl-allyl) ester can be synthesized through the esterification of thiobenzoic acid with 3-phenyl-allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Thiobenzoic acid S-(3-phenyl-allyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiobenzoic acid S-(3-phenyl-allyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiobenzoic acid S-(3-phenyl-allyl) ester involves its interaction with various molecular targets. The sulfur atom in the ester can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Thiobenzoic acid S-(3-phenyl-allyl) ester can be compared with other thiobenzoic acid esters, such as:

  • Thiobenzoic acid S-(4-methoxy-phenyl) ester
  • Thiobenzoic acid S-(2,2,2-trichloro-1-ethoxycarbonylamino-ethyl) ester
  • Thiobenzoic acid S-(1,7-dibenzyl-3-me-2,6-dioxo-2,3,6,7-4h-1h-purin-8-yl) ester

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to the presence of the 3-phenyl-allyl group, which imparts distinct reactivity and potential biological activity .

Properties

CAS No.

102614-59-5

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

S-(3-phenylprop-2-enyl) benzenecarbothioate

InChI

InChI=1S/C16H14OS/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2

InChI Key

IJEWUMRFIAGMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCSC(=O)C2=CC=CC=C2

Origin of Product

United States

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